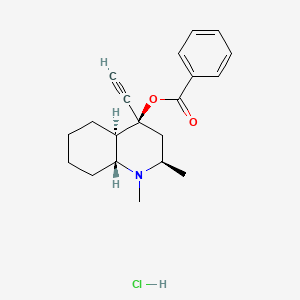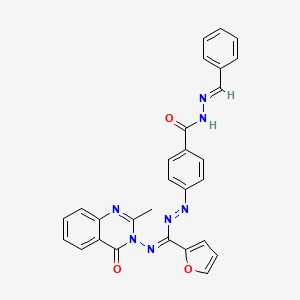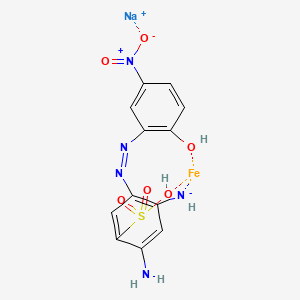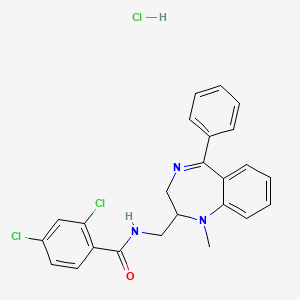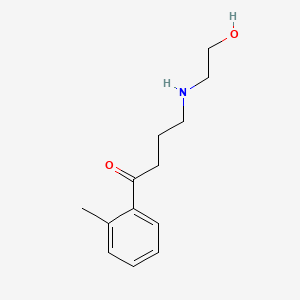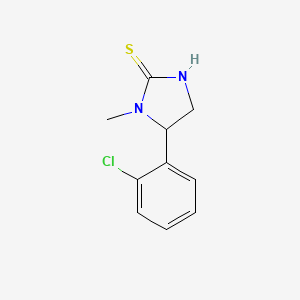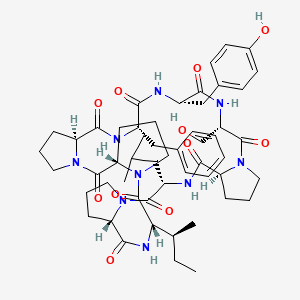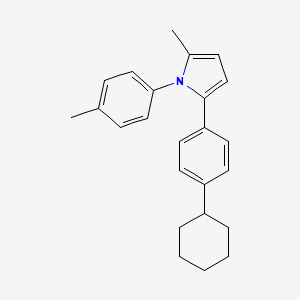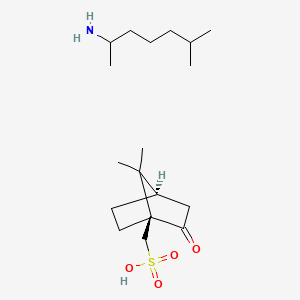
Octodrine camsilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Octodrine camsilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Octodrine camsilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to neurotransmitter uptake and release.
Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the formulation of pre-workout supplements and fat-burner products.
Mecanismo De Acción
The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .
Comparación Con Compuestos Similares
Octodrine camsilate is similar to other central nervous stimulants such as:
Amphetamine: Both compounds increase the uptake of dopamine and noradrenaline, but this compound has a different chemical structure and is less potent.
Methylhexanamine: Both compounds are used in pre-workout supplements, but this compound has a longer duration of action.
Ephedrine: Both compounds are used as nasal decongestants, but this compound has fewer side effects.
This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.
Propiedades
Número CAS |
1971-57-9 |
|---|---|
Fórmula molecular |
C18H35NO4S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |
Clave InChI |
IJUZWPVVLRFXDI-YZUKSGEXSA-N |
SMILES isomérico |
CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canónico |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





